molecular formula C12H14Cl3O4P B13784741 Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate CAS No. 71363-59-2

Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate

Cat. No.: B13784741
CAS No.: 71363-59-2
M. Wt: 359.6 g/mol
InChI Key: SRZOWOUWGAIUTI-XYOKQWHBSA-N
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Description

Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate (CAS 2701-86-2) is an organophosphate compound with the molecular formula C₁₂H₁₄Cl₃O₄P . Structurally, it features a diethyl phosphate ester group linked to a 2-chlorovinyl moiety and a 2,5-dichlorophenyl aromatic ring. This compound is primarily used as an insecticide, leveraging its acetylcholinesterase-inhibiting properties to disrupt neurotransmission in pests . Its synthesis and activity are influenced by the positions of chlorine substituents on the phenyl ring and the ester groups, which differentiate it from analogs.

Properties

CAS No.

71363-59-2

Molecular Formula

C12H14Cl3O4P

Molecular Weight

359.6 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+

InChI Key

SRZOWOUWGAIUTI-XYOKQWHBSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Formation of the chlorovinyl intermediate bearing the 2,5-dichlorophenyl substituent.
  • Phosphorylation of the vinyl intermediate with diethyl phosphate or its reactive derivatives to form the phosphate ester.

Preparation of the Chlorovinyl Intermediate

The chlorovinyl moiety is commonly prepared via halogenation of a suitable styrene derivative or by reaction of 2,5-dichlorobenzaldehyde with chlorinating agents to introduce the vinyl chloride functionality. Literature indicates that vinyl chlorides can be synthesized by:

  • Reaction of organomercury or organocadmium reagents with phosphorus trichloride (as in related organophosphorus syntheses).
  • Halogenation of vinyl precursors under controlled conditions to introduce chlorine atoms selectively.

Phosphorylation Step

Phosphorylation is generally achieved by reacting the chlorovinyl intermediate with diethyl phosphorochloridate or trialkyl phosphites under controlled conditions:

  • The Todd reaction is a classical method to prepare dialkyl phosphorochloridates from dialkyl phosphites, which then react with vinyl intermediates to form the phosphate ester.
  • Alternative methods include the reaction of trialkyl phosphites with acyl or vinyl halides in the presence of Lewis acids like boron trifluoride to facilitate C–P bond formation.

Representative Patent Method

According to patent EP0425639B1, related chlorovinyl phosphate insecticides are prepared by:

  • Reacting 2,5-dichlorophenyl-substituted vinyl halides with diethyl phosphorochloridate under controlled temperature and solvent conditions to yield the target phosphate ester.

This method ensures high purity and yield by optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
Chlorovinyl intermediate Halogenation of 2,5-dichlorostyrene or aldehyde derivative Chlorinating agents (Cl2, PCl3) Controlled temp., inert atm 60–75 Requires selective chlorination
Phosphorylation Reaction with diethyl phosphorochloridate Diethyl phosphorochloridate, base 0–25°C, anhydrous solvent 70–85 Todd reaction often employed
Alternative phosphorylation Trialkyl phosphite with vinyl halide + Lewis acid catalyst Trialkyl phosphite, vinyl halide, BF3 Room temp. to reflux 65–80 Catalyzed C–P bond formation

Analytical and Research Results

  • Gas chromatographic and spectroscopic analyses confirm the formation of the diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate with high purity.
  • The stereochemistry of the vinyl phosphate is typically the (Z)-isomer, which exhibits higher biological activity.
  • Stability studies indicate the compound is moderately stable under standard storage but sensitive to hydrolysis under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorovinyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to disruption of metabolic pathways. The chlorinated phenyl ring and chlorovinyl phosphate group play crucial roles in its binding to the target enzymes, resulting in the desired biological effects.

Comparison with Similar Compounds

Research Findings :

  • The 2,4-dichloro configuration in Chlorfenvinphos enhances its binding to insect acetylcholinesterase due to steric and electronic effects, but it also increases mammalian toxicity, leading to regulatory restrictions .

Comparison with Tetrachlorvinphos (Stirofos)

Tetrachlorvinphos (CAS 22350-76-1) features a tetrachlorophenyl group and a distinct molecular framework:

Parameter This compound Tetrachlorvinphos
CAS RN 2701-86-2 22350-76-1
Molecular Formula C₁₂H₁₄Cl₃O₄P C₁₀H₉Cl₄O₄P
Phenyl Substituents 2,5-dichloro Likely 2,3,4,5-tetrachloro
Ester Groups Diethyl Diethyl
Use Insecticide Insecticide (livestock)
Toxicity High Moderate to high

Research Insights :

  • The additional chlorine atoms in Tetrachlorvinphos increase lipophilicity, enhancing its residual activity but raising bioaccumulation concerns .
  • The target compound’s simpler substitution pattern may offer advantages in biodegradability .

Comparison with Dimethyl-Substituted Analogs

O,O-Dimethyl-O-[1-(2,3,4,5-tetrachlorophenyl)-2-chlorovinyl]phosphate (CAS unspecified) represents a dimethyl ester variant:

Parameter This compound Dimethyl-Substituted Analog
CAS RN 2701-86-2 Not provided
Molecular Formula C₁₂H₁₄Cl₃O₄P C₁₁H₁₁Cl₅O₄P
Phenyl Substituents 2,5-dichloro 2,3,4,5-tetrachloro
Ester Groups Diethyl Dimethyl
Volatility Lower Higher (due to dimethyl esters)

Key Differences :

  • Dimethyl esters typically exhibit higher volatility, influencing application methods (e.g., fumigation vs. contact sprays) .
  • The tetrachlorophenyl group in the analog may confer greater resistance to hydrolysis but higher ecological risks .

Biological Activity

Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate, commonly known as chlorfenvinphos, is an organophosphate compound primarily used as an insecticide. Its biological activity has been extensively studied, revealing various effects on both target organisms and non-target species, including mammals. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chlorfenvinphos acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can cause paralysis and death in insects. The chlorinated phenyl ring and chlorovinyl phosphate group are integral to its binding affinity for AChE and other molecular targets.

Biological Activity Overview

The biological activity of chlorfenvinphos encompasses several areas:

  • Insecticidal Activity : Chlorfenvinphos is highly effective against a range of insect pests, acting primarily through neurotoxicity.
  • Toxicity to Mammals : While primarily targeting insects, chlorfenvinphos can also pose risks to mammals. Acute exposure may result in symptoms such as respiratory distress and convulsions. Chronic exposure has been linked to potential endocrine disruption and neurotoxic effects .
  • Antimicrobial Properties : Some studies suggest that chlorfenvinphos may exhibit antimicrobial and antifungal properties, although these effects are less well-characterized compared to its insecticidal properties.

Case Studies

  • Immunological Effects in Rats : A study involving weaning albino rats exposed to various doses of chlorfenvinphos showed a dose-dependent decrease in immune response markers. Specifically, plaque-forming cells (PFC) were significantly reduced at higher doses (6 mg/kg), indicating immunotoxicity .
  • Cholinesterase Activity : Research demonstrated that chlorfenvinphos significantly inhibits plasma cholinesterase activity in rats at doses as low as 5 ppm. The inhibition was more pronounced at higher doses, with a notable recovery observed post-exposure .
  • Metabolism and Excretion : Studies indicate that chlorfenvinphos is rapidly metabolized in rats and dogs, with over 87% excreted via urine within four days. The metabolites identified include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate, among others, suggesting a detoxification pathway that varies by species .

Table 1: Summary of Biological Effects of Chlorfenvinphos

Biological EffectObservationsReference
Insecticidal ActivityCauses paralysis and death in insects
Acute ToxicityRespiratory distress, convulsions in mammals
Chronic ToxicityEndocrine disruption potential
ImmunotoxicityReduced PFC numbers in rats at high doses
Cholinesterase InhibitionSignificant inhibition observed at low doses

Table 2: Metabolism of Chlorfenvinphos in Animal Models

SpeciesMetabolite IdentifiedPercentage Excreted
Rats2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate32.3%
Dogs2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate69.6%

Q & A

Basic Research Questions

Q. What are the key identifiers and structural characteristics of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate?

  • Answer : The compound is an organophosphate insecticide with the molecular formula C₁₂H₁₄Cl₃O₄P and CAS numbers 2701-86-2 (specific isomer) and 470-90-6 (EZ mixture). Its structure includes a 2,5-dichlorophenyl group and a chlorovinyl phosphate ester. Differentiation from analogs like chlorfenvinphos (2,4-dichlorophenyl variant) requires spectroscopic methods:

  • NMR : Distinct chemical shifts for aromatic protons at the 2,5-dichloro position compared to 2,4-substituted analogs.
  • Mass Spectrometry (MS) : Fragmentation patterns to confirm chlorine isotope clusters and molecular ion peaks at m/z 359.56 .

Q. What physicochemical properties are critical for laboratory handling and experimental design?

  • Answer : Key properties include:

  • Hydrophobicity : LogP ~3.5 (estimated), influencing solubility in organic solvents for extraction.
  • Stability : Hydrolyzes under alkaline conditions; storage requires anhydrous environments.
  • Melting Point : Not well-documented for the 2,5-dichloro variant, but analogs (e.g., chlorfenvinphos) melt at 35–37°C .

Advanced Research Questions

Q. What methodologies are employed in synthesizing this compound, and what are the key challenges?

  • Answer : Synthesis typically involves nucleophilic substitution between 2,5-dichlorophenylacetyl chloride and diethyl phosphite. Challenges include:

  • Isomer Control : Ensuring regioselectivity for the 2,5-dichloro configuration over 2,4-isomers.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts. Reference protocols for similar organophosphates (e.g., ) suggest using chiral catalysts for stereochemical control .

Q. How can researchers detect and quantify residues of this compound in environmental samples?

  • Answer : Analytical workflows include:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges from soil/water matrices.
  • Detection : GC-MS with electron capture (ECD) or tandem MS (LC-MS/MS) for high sensitivity (LOD ~0.01 ppm). Beynon et al. (1966) validated similar methods for chlorfenvinphos, emphasizing cleanup steps to avoid matrix interference .

Q. How do stereoisomers influence the compound’s insecticidal activity, and how are they characterized?

  • Answer : The Z-isomer exhibits higher bioactivity due to optimized binding to acetylcholinesterase. Characterization methods:

  • Chiral HPLC : Using columns like Chiralcel OD-H (hexane:isopropanol mobile phase).
  • NMR NOE : Nuclear Overhauser effects to confirm spatial arrangement of substituents .

Q. What are the primary degradation products in environmental matrices, and how are they identified?

  • Answer : Hydrolysis yields 2,5-dichlorophenylacetic acid and diethyl phosphate. Advanced identification strategies:

  • High-Resolution MS (HRMS) : For exact mass matching of degradation products.
  • Metabolite Profiling : Soil microcosm studies under varying pH/temperature conditions .

Q. What is the molecular mechanism of action as an insecticide, and how is it studied?

  • Answer : The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the serine residue. Methodologies include:

  • Enzyme Kinetics : Measuring IC₅₀ values using Ellman’s assay.
  • Molecular Docking : Computational models (e.g., AutoDock) to simulate binding to AChE active sites .

Q. How to design ecotoxicological studies to assess non-target species impacts?

  • Answer : Key considerations:

  • Model Organisms : Daphnia magna (aquatic toxicity) and Eisenia fetida (soil toxicity).
  • Endpoint Metrics : LC₅₀ (lethality), EC₅₀ (enzyme inhibition), and bioaccumulation factors.
  • QA/QC : Spiked controls and inter-lab validation to ensure reproducibility .

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